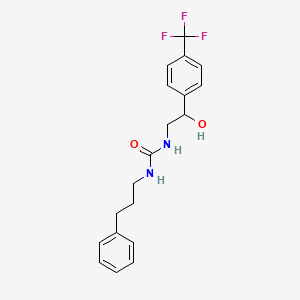

1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(3-phenylpropyl)urea

Description

Properties

IUPAC Name |

1-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-(3-phenylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N2O2/c20-19(21,22)16-10-8-15(9-11-16)17(25)13-24-18(26)23-12-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-11,17,25H,4,7,12-13H2,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPPQAKTURGFFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(3-phenylpropyl)urea typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzaldehyde and 3-phenylpropylamine.

Formation of Intermediate: The initial step involves the condensation of 4-(trifluoromethyl)benzaldehyde with 2-aminoethanol to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a suitable reducing agent like sodium borohydride to yield 2-(4-(trifluoromethyl)phenyl)ethanol.

Urea Formation: The final step involves the reaction of 2-(4-(trifluoromethyl)phenyl)ethanol with 3-phenylpropyl isocyanate under controlled conditions to form the desired urea derivative.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This involves:

Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and control.

Catalysis: Employing catalysts to accelerate reaction rates and improve selectivity.

Purification: Implementing advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(3-phenylpropyl)urea undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: PCC, KMnO₄ (Potassium permanganate).

Reducing Agents: NaBH₄ (Sodium borohydride), LiAlH₄ (Lithium aluminum hydride).

Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(3-phenylpropyl)urea is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with various biological targets can provide insights into cellular processes and pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(3-phenylpropyl)urea involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the phenylpropyl moiety may facilitate interactions with hydrophobic pockets in target proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Pharmacological and Functional Comparisons

2.2.1 Beta-3 Adrenoceptor Agonists ()

Key insights:

- Species-Specific Efficacy : Compounds like CGP 12177 show β3-AR agonism in humans but with lower efficacy compared to rodents due to receptor heterogeneity .

- Selectivity : The trifluoromethyl group in the target compound may enhance β3-AR selectivity over β1/β2 subtypes, reducing cardiovascular side effects—a common issue with earlier agonists .

2.2.2 GPCR and Ion Channel Targeting ()

Urea derivatives in G蛋白偶联受体与离子通道指南 (2011) highlight diverse applications:

- A-425619 : A urea-based TRPV1 antagonist with a 4-(trifluoromethyl)benzyl group, suggesting structural parallels to the target compound in receptor binding .

- SB705498 : A TRPV1 antagonist with a bromophenyl group, demonstrating how aryl substituents modulate potency .

Research Findings and Challenges

Key Advantages of the Target Compound

- Lipophilicity : The 3-phenylpropyl chain and -CF₃ group may improve membrane permeability compared to analogs like 11d .

Limitations and Unknowns

- Human vs. Rodent Efficacy : As seen with β3-AR agonists (), species differences in receptor pharmacology could limit translational success .

- Synthetic Scalability : While yields for analogs are high (~85%), the target compound’s hydroxyethyl group may introduce steric hindrance, complicating synthesis .

Biological Activity

1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(3-phenylpropyl)urea is a compound of interest due to its potential biological activities, particularly in the context of diabetes management and cancer treatment. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy, and safety profiles.

Chemical Structure

The compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C17H18F3N3O2

- SMILES Notation : CC(C(C1=CC=C(C=C1)C(F)(F)F)=C2C=CC=CC2)=O.NC(=O)N

Antidiabetic Properties

Recent studies have demonstrated that this compound exhibits significant antidiabetic activity through various mechanisms:

- Alpha-Amylase Inhibition : The compound showed an IC50 value of 4.58 μM, indicating its ability to inhibit alpha-amylase effectively, which is crucial for carbohydrate metabolism. Comparatively, the standard drug acarbose has an IC50 of 1.58 μM, suggesting that while the compound is effective, it may not surpass acarbose in potency .

- PTP-1B Inhibition : Inhibition of protein tyrosine phosphatase 1B (PTP-1B), a target for type 2 diabetes treatment, was observed with an IC50 of 0.91 μM compared to ursolic acid (IC50 = 1.35 μM). This indicates a promising profile for managing insulin resistance .

Antioxidant Activity

The antioxidant potential was assessed using the DPPH radical scavenging assay, yielding an IC50 value of 2.36 μM. This suggests that the compound has considerable antioxidant properties, which are beneficial for protecting pancreatic beta cells from oxidative stress related to diabetes .

Cytotoxicity Against Cancer Cells

In studies focused on cancer treatment, particularly triple-negative breast cancer (TNBC), the compound exhibited cytotoxic effects against selected cell lines. It was noted that:

- The compound's ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential for CNS-related metastasis in TNBC.

- It was effective in inhibiting FGFR1, a receptor implicated in cancer progression, thus showcasing its relevance in oncology .

Case Studies and Research Findings

Safety and Toxicity

Acute toxicity tests conducted on experimental albino mice indicated no significant adverse effects or lethality at various concentrations over a period of 72 hours. This suggests a favorable safety profile for further development and testing in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.